(4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 228.088 g/mol. It is classified as a benzopyran derivative, which is known for its diverse biological activities and potential applications in medicinal chemistry. This compound is particularly significant due to its structural features that enable various chemical reactions and biological interactions.
This compound can be synthesized through several chemical pathways, with methods that often involve the use of brominated precursors and amines. It has been studied for its potential therapeutic effects, particularly in the field of drug development.
(4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride falls under the category of heterocyclic compounds, specifically benzopyrans. These compounds are characterized by their fused aromatic systems and are often involved in biological processes, making them important in pharmaceutical research.
The synthesis of (4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves the following steps:
The cyclization reaction can be facilitated by employing microwave irradiation to enhance reaction rates and yields. This method allows for a more efficient synthesis process compared to traditional heating methods.
The molecular structure of (4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can be represented as follows:
(4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can participate in various chemical reactions:
Common reagents for these reactions include:
These reactions allow for the modification of the compound's structure, enabling further exploration of its chemical properties and potential applications.
The mechanism of action for (4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is primarily related to its interactions with biological targets. It may act on specific receptors or enzymes involved in cellular signaling pathways, potentially influencing processes such as inflammation or cell proliferation.
Research indicates that compounds similar to (4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran have shown activity against various biological targets, including those involved in cancer progression and neurodegenerative diseases. Further studies are needed to elucidate the precise mechanisms at play.
The physical properties of (4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride include:
Chemical properties include:
Relevant data regarding stability, reactivity under different conditions, and potential hazards must be considered when handling this compound.
(4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has several scientific uses:
Bromination at the C6 position of the benzopyran scaffold must proceed regioselectively to avoid polybromination and preserve the chroman core integrity. Electrophilic aromatic substitution (EAS) remains the predominant method, though achieving high regioselectivity for the 6-bromo isomer requires strategic substrate design and catalyst modulation.
Directed Ortho-Metallation (DoM): Pre-functionalization of the chroman scaffold with directing groups (e.g., carboxamides or oxazolines) enables regioselective bromination via lithiation. Treatment of N,N-diethylchromane-4-carboxamide with n-BuLi generates a C6-lithiated intermediate, which reacts with electrophiles like Br₂ or NBS to yield 6-bromo derivatives regioselectively. This approach achieves >95% regioselectivity but necessitates additional steps for directing group installation and removal [4] [7].
Catalytic Halogenation: Pd-catalyzed C–H activation offers a direct route. Pd(OAc)₂ with oxidants (e.g., PhI(OAc)₂) selectively brominates electron-rich chromans at C6 using NBS as the bromine source. Lewis acids like AlCl₃ further enhance selectivity by forming complexes with the chroman oxygen, deactivating positions ortho to the ether linkage. For example, AlCl₃-catalyzed bromination of chroman in dichloromethane at 0°C yields 6-bromochroman with 88% regioselectivity [4].
Solvent and Temperature Optimization: Polar aprotic solvents (e.g., DMF) favor monobromination at C6 over C8 due to reduced charge dispersion in the transition state. Lower temperatures (0–5°C) suppress dihalogenation, as demonstrated by reactions in acetonitrile yielding 92% monobrominated product [4].
Table 1: Bromination Method Comparison for Chroman Scaffolds
Method | Reagents/Conditions | Regioselectivity (6-Bromo:8-Bromo) | Yield (%) |
---|---|---|---|
Directed Ortho-Metallation | n-BuLi, NBS, THF, –78°C | >95:5 | 85 |
Pd-Catalyzed C–H Activation | Pd(OAc)₂, PhI(OAc)₂, NBS, DCE, 80°C | 90:10 | 78 |
Lewis Acid-Catalyzed EAS | Br₂, AlCl₃, CH₂Cl₂, 0°C | 88:12 | 91 |
Solvent-Controlled EAS | Br₂, MeCN, 5°C | 85:15 | 89 |
Installing the chiral amine at C4 with high enantiomeric excess (ee) is paramount. Key strategies include catalytic enantioselective synthesis of precursors and kinetic resolution of racemic amines.
Metalloradical Catalysis (MRC): Co(II) complexes with D₂-symmetric chiral amidoporphyrin ligands (e.g., HuPhyrin) enable asymmetric radical amination. The α-Co(III)-aminyl radical intermediate undergoes enantioselective 1,5-hydrogen atom transfer (HAT) followed by stereoretentive C–N bond formation. Ligand fine-tuning (e.g., bridge length in HuPhyrin) controls the sense of induction: C6-bridged ligands yield (S)-amines (up to 94% ee), while C8-bridged variants deliver (R)-products (97% ee). This approach is exemplified in the synthesis of strained cyclic sulfamides, where the chiral cavity dictates HAT enantioselectivity [8].
Cinchona Alkaloid-Catalyzed Kinetic Resolution (KR): Racemic 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine can be resolved using acyl-transfer catalysts. Cinchonidine derivatives catalyze the enantioselective N-acylation of racemic amines with acyl donors (e.g., MBH adducts), yielding enantioenriched unreacted amine. For example, quinidine-catalyzed acylation of rac-4-amine with vinyl ketones achieves selectivity factors (s) up to 205, recovering (R)-amine with 99% ee. The high rotational barrier of monoalkylated intermediates (>28 kcal/mol) prevents racemization during resolution [3].
Enantioselective Reduction: Ketone precursors (e.g., 6-bromochroman-4-one) undergo asymmetric hydrogenation using Ru-(S)-BINAP catalysts in methanol/HCl, yielding chiral amino alcohols. Subsequent Curtius rearrangement or Hofmann rearrangement converts the alcohol to the amine with retention of configuration. This stepwise approach achieves 90% ee but requires chiral catalyst optimization for sterically hindered ketones [4].
Table 2: Asymmetric Amination Strategies for C4 Stereocenter
Method | Catalyst System | Key Intermediate | ee (%) | Configuration |
---|---|---|---|---|
Co(II)-Metalloradical Catalysis | Co(P5)/HuPhyrin (C8-bridged) | α-Co(III)-aminyl radical | 97 | R |
Co(II)-Metalloradical Catalysis | Co(P4)/HuPhyrin (C6-bridged) | α-Co(III)-aminyl radical | 94 | S |
Cinchona KR | Quinidine, MBH adduct, MeCN | Racemic 4-amine | 99 | R (recovered) |
Ru-Catalyzed Reduction | Ru-(S)-BINAP, H₂ (50 bar), MeOH/HCl | Chroman-4-one | 90 | R |
Converting the free amine to the hydrochloride salt enhances stability, crystallinity, and purification. Solvent choice, acid addition rate, and crystallization kinetics dictate particle size, polymorph formation, and yield.
Solvent Selection: Ethanol, isopropanol, and ethyl acetate are optimal for dissolving the free amine, while anti-solvents (e.g., acetone, MTBE) reduce hydrochloride solubility. Ethanol/acetone (1:3 v/v) mixtures achieve >95% recovery with minimal co-solvent retention. Anhydrous conditions prevent hydrate formation, as traces of water induce deliquescence in hydrophilic salts [2] [4].
Acid Addition and Temperature Control: Slow addition of concentrated HCl (2–3 equiv.) to amine solutions at 5–10°C prevents localized overheating and oiling-out. Post-addition, gradual cooling to –20°C induces nucleation. Seeding with pre-formed salt crystals during the crystallization plateau ensures uniform crystal growth and prevents agglomeration. This protocol yields rod-like crystals with consistent bulk density (>0.6 g/mL) [4].
Polymorph Screening: Solvent-mediated polymorph conversion identifies stable forms. The hydrochloride salt exhibits two polymorphs:
Yield Optimization: Countercurrent crystallization or drowning-out techniques enhance yields to >92%. For instance, adding amine/ethanol solution to vigorously stirred acetone reduces supersaturation gradient, yielding 95% pure salt after one crystallization. Residual solvents are minimized (<500 ppm) via fluid-bed drying at 40°C [4].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: